molecular formula C10H18FNO3 B12823901 tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate

tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B12823901
M. Wt: 219.25 g/mol
InChI Key: JUQJHDHLFXABSX-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H18FNO3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and is characterized by the presence of a fluoromethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of oxetane derivatives with fluoromethylating agents and tert-butyl carbamate. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the fluoromethylated oxetane with tert-butyl carbamate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of fluoromethylated derivatives.

Scientific Research Applications

tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate: Similar in structure but with a hydroxymethyl group instead of a fluoromethyl group.

    tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate: Contains an aminomethyl group instead of a fluoromethyl group.

Uniqueness

tert-Butyl ((3-(fluoromethyl)oxetan-3-yl)methyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl N-[[3-(fluoromethyl)oxetan-3-yl]methyl]carbamate

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7H2,1-3H3,(H,12,13)

InChI Key

JUQJHDHLFXABSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CF

Origin of Product

United States

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